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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B177101 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazol-3-ol

Introduction
1H-Indazol-3-ol, and its derivatives, represent a privileged scaffold in medicinal chemistry and

drug development. This heterocyclic motif is a core component in a variety of

pharmacologically active agents, valued for its ability to mimic the indole structure and

participate in crucial biological interactions. 1H-Indazol-3-ol exists in a tautomeric equilibrium

with its keto form, 1,2-dihydro-3H-indazol-3-one. Research indicates that while the keto form

can be present, the 1H-indazol-3-ol tautomer generally predominates, particularly in solution.

[1] This guide provides a comprehensive overview of a classical and reliable method for its

synthesis, detailed experimental protocols, and a summary of its key characterization data for

researchers and scientists in the field.

Synthesis of 1H-Indazol-3-ol (Indazolone)
A well-established and dependable route for the synthesis of 1H-Indazol-3-ol (commonly

referred to as indazolone in older literature) begins with anthranilic acid. The process involves a

multi-step sequence: diazotization of the amine, reduction of the resulting diazonium salt to a

hydrazine derivative, and subsequent intramolecular cyclization to form the indazole ring

system.
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SO2 (aq)
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o-Hydrazinobenzoic Acid
Hydrochloride

HCl (aq)
Reflux

1H-Indazol-3-ol
(Indazolone)

Click to download full resolution via product page

Caption: Synthetic workflow for 1H-Indazol-3-ol from anthranilic acid.

Quantitative Data Summary for Synthesis
The following table summarizes the key quantitative parameters for the synthesis of 1H-
Indazol-3-ol, adapted from established procedures.

Step
Starting
Material

Key
Reagents

Temperatur
e

Duration
Typical
Yield

1.

Diazotization

Anthranilic

Acid

Sodium

Nitrite,

Hydrochloric

Acid

0-3 °C ~45 min Intermediate

2. Reduction
Diazonium

Salt

Aqueous

Sulfur

Dioxide

5-10 °C 12.5 hours Intermediate

3. Cyclization

o-

Hydrazinoben

zoic Acid HCl

Hydrochloric

Acid, Water
Reflux 30 min 90-95%

Experimental Protocols
The protocols provided below are based on the robust procedures detailed in Organic

Syntheses.
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Protocol 1: Synthesis of o-Hydrazinobenzoic Acid
Hydrochloride (Intermediate)

Preparation: In a 2-liter beaker equipped with a mechanical stirrer and a low-temperature

thermometer, suspend 42 g (0.31 mole) of anthranilic acid in 300 mL of water. The beaker

should be placed in an ice-salt bath.

Acidification: Add 340 mL of concentrated hydrochloric acid in a single portion while stirring.

The anthranilic acid will dissolve and its hydrochloride salt will begin to precipitate.

Diazotization: Cool the mixture to 0 °C. Prepare a solution of 21.6 g (0.31 mole) of sodium

nitrite in 210 mL of water. Add this solution slowly via a dropping funnel, ensuring the tip is

below the surface of the suspension, over approximately 30 minutes. Maintain the reaction

temperature below 3 °C throughout the addition.

Reduction: In a separate 12-liter flask, prepare a solution of sulfurous acid by saturating 2.4

L of water with sulfur dioxide gas at 0–5 °C. While continuing a brisk stream of SO₂, add the

cold diazonium salt solution in portions over 30 minutes, keeping the temperature between

5–10 °C.

Isolation: After the addition is complete, continue passing SO₂ for another 30 minutes. Allow

the mixture to stand at room temperature for 12 hours. Add 3 L of concentrated hydrochloric

acid to precipitate the product.

Filtration: Chill the mixture to 0–5 °C and filter the solid product using a precooled Büchner

funnel. Wash the cake with two 50-mL portions of ice-cold 1:1 hydrochloric acid to yield o-

hydrazinobenzoic acid hydrochloride.[2]

Protocol 2: Synthesis of 1H-Indazol-3-ol (Indazolone)
Cyclization: In a 2-liter round-bottom flask fitted with a reflux condenser, place 47.1 g (0.25

mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of

concentrated hydrochloric acid.

Heating: Heat the mixture to reflux and maintain for 30 minutes.
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Concentration: Transfer the resulting pale yellow solution to a large evaporating dish and

concentrate on a steam bath to approximately one-fourth of its original volume.

Crystallization: Cool the concentrated solution in an ice bath for several hours to allow the

product to crystallize.

Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold water,

and dry. The typical yield of 1H-Indazol-3-ol is between 29.5-31.5 g (90–95%).[2]

Characterization of 1H-Indazol-3-ol
The structural confirmation of 1H-Indazol-3-ol is achieved through a combination of

physicochemical and spectroscopic methods.

Physicochemical and Spectroscopic Data
The following table presents the key characterization data for 1H-Indazol-3-ol.
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Property / Technique Value / Observation

Molecular Formula C₇H₆N₂O

Molecular Weight 134.14 g/mol

Appearance White to light gray crystalline solid

Melting Point 247-250 °C (decomposes)

¹H NMR (DMSO-d₆)

δ ~12.3 (br s, 1H, N-H), ~10.5 (br s, 1H, O-H),

~7.6 (d, 1H), ~7.3 (t, 1H), ~7.0 (d, 1H), ~6.9 (t,

1H) ppm. (Predicted based on similar

structures)

¹³C NMR (DMSO-d₆)

δ ~155.0, ~142.0, ~127.5, ~121.5, ~120.0,

~115.0, ~110.0 ppm. (Predicted based on

similar structures)

IR Spectroscopy (KBr, cm⁻¹)

Broad absorption ~3200-2500 (O-H, N-H

stretching), ~1620 (C=N stretching), ~1590

(C=C aromatic stretching)

Mass Spectrometry (EI) m/z (%): 134 (M⁺, 100), 105, 78, 77

Note: NMR spectral data are predicted based on the known chemical shifts of the indazole core

and the electronic effects of the hydroxyl group. Exact values may vary based on solvent and

experimental conditions.

Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆.

The broad singlets observed in the ¹H NMR spectrum are characteristic of the acidic N-H

and O-H protons.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared

(FTIR) spectrometer with the sample prepared as a KBr pellet. The broad absorption band in

the high-frequency region is indicative of the hydrogen-bonded O-H and N-H groups, which

is a key feature confirming the indazolol structure.
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Mass Spectrometry (MS): Mass spectra are acquired to confirm the molecular weight of the

compound. Electron ionization (EI) is a common method that provides the molecular ion

peak (M⁺) and characteristic fragmentation patterns.

Melting Point Determination: The melting point is measured using a standard melting point

apparatus to assess the purity of the synthesized compound. A sharp melting range indicates

high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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